molecular formula C17H20N2O6 B10866333 diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate

diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate

Cat. No.: B10866333
M. Wt: 348.3 g/mol
InChI Key: DYACLEDBKIRRBV-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both ester and amide functional groups, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate typically involves multi-step organic reactions. One common method starts with the condensation of diethyl malonate with benzoyl isocyanate, followed by the addition of an amine to form the desired product. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under precise conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites, often using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry

In chemistry, diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide group, which mimics peptide bonds.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various polymers and resins.

Mechanism of Action

The mechanism by which diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate exerts its effects involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3-oxopentanedioate: A simpler ester with similar reactivity but lacking the amide functionality.

    Benzoyl isocyanate derivatives: Compounds with similar benzoyl groups but different functional groups attached.

Uniqueness

Diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate is unique due to its combination of ester and amide groups, providing a versatile platform for various chemical transformations and biological interactions.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

diethyl (Z)-2-(N'-benzoylcarbamimidoyl)-3-hydroxypent-2-enedioate

InChI

InChI=1S/C17H20N2O6/c1-3-24-13(21)10-12(20)14(17(23)25-4-2)15(18)19-16(22)11-8-6-5-7-9-11/h5-9,20H,3-4,10H2,1-2H3,(H2,18,19,22)/b14-12-

InChI Key

DYACLEDBKIRRBV-OWBHPGMISA-N

Isomeric SMILES

CCOC(=O)C/C(=C(\C(=NC(=O)C1=CC=CC=C1)N)/C(=O)OCC)/O

Canonical SMILES

CCOC(=O)CC(=C(C(=NC(=O)C1=CC=CC=C1)N)C(=O)OCC)O

Origin of Product

United States

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